5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate
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Overview
Description
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate typically involves the reaction of phthalimide with appropriate reagents to introduce the acetate group. One common method involves the use of acetic anhydride in the presence of a catalyst to facilitate the acetylation reaction. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into derivatives with different properties.
Substitution: The acetate group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyde .
Uniqueness
What sets 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentyl acetate apart from similar compounds is its specific structure, which combines the phthalimide moiety with an acetate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
114659-96-0 |
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Molecular Formula |
C15H15NO5 |
Molecular Weight |
289.28 g/mol |
IUPAC Name |
[5-(1,3-dioxoisoindol-2-yl)-4-oxopentyl] acetate |
InChI |
InChI=1S/C15H15NO5/c1-10(17)21-8-4-5-11(18)9-16-14(19)12-6-2-3-7-13(12)15(16)20/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
IILIRPBXQKLDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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